3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Description
Scientific Research Applications
Triazole Derivatives in Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives showed significant antimicrobial properties against various microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Organic Chemistry and Synthesis
Research on 1,2,4-triazole derivatives also extends to organic chemistry, where these compounds serve as intermediates in the synthesis of various chemical entities. The versatility of triazole rings, often modified through reactions involving piperidine or chlorophenyl groups, allows for the creation of compounds with potential applications in materials science, pharmaceuticals, and more (D’Anna et al., 2004).
Role in Drug Discovery and Development
Although excluding direct drug use and dosage information, it's worth noting that the structural motifs found in the compound you're interested in are often explored in drug discovery. For instance, compounds featuring piperidine and triazole rings have been investigated for their potential as ligands for various receptors, contributing to the understanding of molecular interactions critical for drug design (Rowley et al., 1997).
Antioxidant Properties
Certain triazole derivatives have been studied for their antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. These studies contribute to the broader research on antioxidants in preventing or treating diseases associated with oxidative damage (Bekircan et al., 2008).
Molecular Docking Studies
Triazole derivatives have also been subjects in molecular docking studies, which are essential in the early stages of drug development. These studies help in understanding how small molecules, like those containing triazole, piperidine, or chlorophenyl groups, interact with biological targets at the molecular level (Karayel, 2021).
Properties
IUPAC Name |
5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-24(2,32-20-11-9-18(25)10-12-20)22(30)28-15-13-17(14-16-28)21-26-27(3)23(31)29(21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRHKVFFZYWYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.